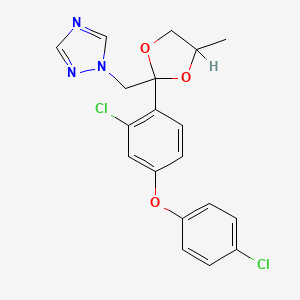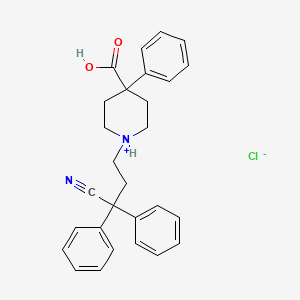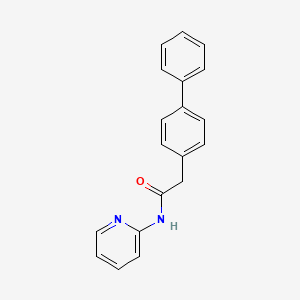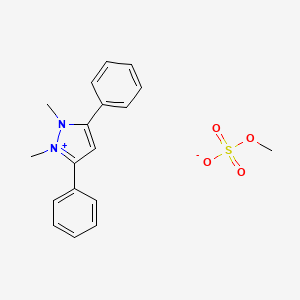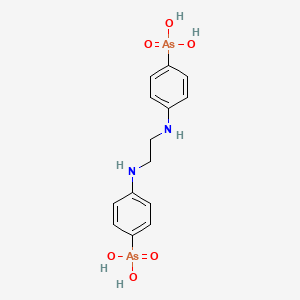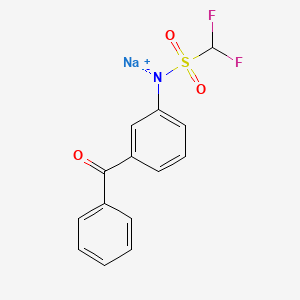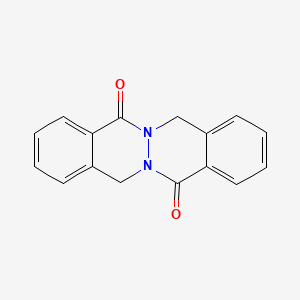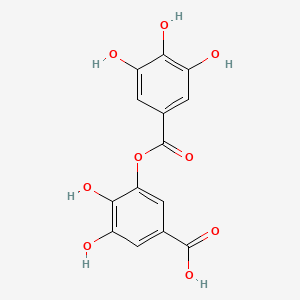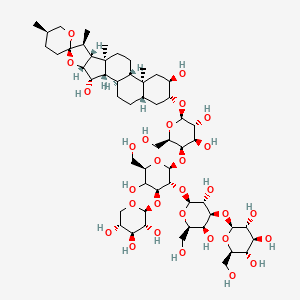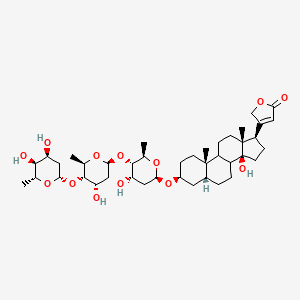
(+)-二异丙基 L-酒石酸
描述
科学研究应用
结构研究和光谱学
- 质谱和振动光谱:Le Barbu-Debus 等人(2020 年)强调了 (+)-二异丙基 L-酒石酸在结构研究中的应用,他们使用质谱和激光振动光谱检查了其混合钠核二聚体。这项研究有助于理解此类配合物的分子相互作用和结构 (Le Barbu-Debus、Scuderi、Lepère 和 Zehnacker,2020)。
化学合成和催化
- 不对称 1,3-偶极环加成:(+)-二异丙基 L-酒石酸已被用作不对称 1,3-偶极环加成中的手性助剂,如将偶氮甲亚胺与均烯醇进行不对称 1,3-偶极环加成以生成光学活性化合物。Tanaka 等人(2010 年)证明的这一应用表明该化合物在提高化学反应选择性中的作用 (Tanaka、Kato、Fujinami、Ukaji 和 Inomata,2010)。
有机反应中的手性助剂
- 对映选择性合成:在有机化学领域,(+)-二异丙基 L-酒石酸已被用作各种对映选择性合成中的手性助剂。这包括它在制备 β-氨基酸酯衍生物中的作用,如 Ukaji 等人(2001 年)所证明的,提供了一种以高对映选择性生产手性化合物的途径 (Ukaji、Takenaka、Horita 和 Inomata,2001)。
聚合物化学
- 自由基聚合:(+)-二异丙基 L-酒石酸已被证明在某些化合物的自由基聚合中发挥作用。Hirano 等人(2009 年)发现酒石酸盐(包括二异丙基 L-酒石酸)的存在影响聚合过程的特异性,从而产生规整聚合物 (Hirano、Masuda、Nasu、Ute 和 Sato,2009)。
手性分离和萃取
- 手性萃取体系:(+)-二异丙基 L-酒石酸的应用延伸到手性分离和萃取技术。例如,Wang 等人(2019 年)探讨了其在苏氨酸异构体对映分离中的应用,突出了其在双相识别手性萃取体系中的有效性 (Wang、Sun、Wang、Liu、Li 和 Tan,2019)。
材料科学和配位化学
- 水热合成和金属配位:(+)-二异丙基 L-酒石酸已应用于材料科学,特别是在配位聚合物的热液合成中。Thushari 等人(2005 年)在形成坚固的对映纯开放框架配位聚合物中使用了 L-酒石酸离子,包括二异丙基 L-酒石酸 (Thushari、Cha、Sung、Chui、Leung、Yen 和 Williams,2005)。
量子化学研究
- 不对称烯丙基化研究:该化合物一直是量子化学研究的主题,例如 Chen 和 Chen(2005 年)使用二异丙基 D-(-)-酒石酸研究了在手性烯丙基硼酸酯存在下苯甲醛的不对称烯丙基化,提供了对这类反应机理方面的见解 (Chen 和 Chen,2005)。
作用机制
Target of Action
It’s worth noting that this compound is a derivative of l-carnitine , which plays a crucial role in lipid metabolism and has immunomodulatory effects .
Mode of Action
Considering its relation to l-carnitine, it may have a role in energy metabolism and immune function . L-carnitine has been shown to mitigate the dysregulation of an aging immune system and has a function in viral infection possibly via its impact on key immune mediators .
Biochemical Pathways
L-carnitine, a related compound, is involved in lipid metabolism and has been shown to have antioxidant action in the tissues of aged animals .
Pharmacokinetics
It is absorbed after oral administration partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . L-Carnitine is eliminated from the body mainly via urinary excretion .
Result of Action
L-carnitine, a related compound, has been shown to have antioxidant action, inhibit leukocyte apoptosis, and enhance immunity .
Action Environment
It’s worth noting that factors such as diet, age, and health status can influence the levels and effectiveness of l-carnitine in the body .
属性
IUPAC Name |
dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030983 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Diisopropyl L-tartrate | |
CAS RN |
2217-15-4, 58167-01-4 | |
| Record name | Diisopropyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl L-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (+)-Diisopropyl L-tartrate contribute to achieving syndiotactic specificity in radical polymerization?
A: Research suggests that (+)-Diisopropyl L-tartrate plays a crucial role in achieving syndiotactic specificity during the radical polymerization of N,N-dimethylacrylamide (DMAAm) []. NMR analysis indicates that DMAAm and (+)-Diisopropyl L-tartrate form a 1:1 complex via double hydrogen bonding []. This interaction likely influences the stereochemical outcome of the polymerization, favoring the formation of syndiotactic polymers.
Q2: Can you provide an example of how (+)-Diisopropyl L-tartrate has been used in asymmetric synthesis?
A: (+)-Diisopropyl L-tartrate has shown promise as a chiral ligand in asymmetric reductive aldol-type reactions []. For instance, it facilitates the enantioselective synthesis of β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds in the presence of a rhodium catalyst and diethylzinc []. The chiral environment created by the (+)-Diisopropyl L-tartrate ligand promotes the formation of one enantiomer over the other.
Q3: How does (+)-Diisopropyl L-tartrate interact with metals to form complexes?
A: (+)-Diisopropyl L-tartrate can act as a bidentate ligand, coordinating to metal centers through its two hydroxyl groups []. This allows for the formation of chelate complexes, as observed in the synthesis of platinum(II) and palladium(II) complexes containing vicinal diphenylphosphinite ligands derived from (+)-Diisopropyl L-tartrate []. These complexes can serve as catalysts in various organic transformations.
Q4: Has (+)-Diisopropyl L-tartrate been utilized in reactions beyond polymerization and asymmetric synthesis?
A: Yes, aluminum alkoxides modified with (+)-Diisopropyl L-tartrate have demonstrated catalytic activity in carbon-carbon bond forming reactions []. For example, they can promote the reaction between diketene and benzaldehyde to produce 5-hydroxy-3-oxoesters []. This highlights the versatility of (+)-Diisopropyl L-tartrate as a chiral modifier in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



